D-Mannonic acid D-Mannonic acid D-mannonic acid is the D-stereoisomer of mannonic acid. It is a conjugate acid of a D-mannonate.
Brand Name: Vulcanchem
CAS No.: 642-99-9
VCID: VC1764985
InChI: InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1
SMILES: C(C(C(C(C(C(=O)O)O)O)O)O)O
Molecular Formula: C6H12O7
Molecular Weight: 196.16 g/mol

D-Mannonic acid

CAS No.: 642-99-9

Cat. No.: VC1764985

Molecular Formula: C6H12O7

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

D-Mannonic acid - 642-99-9

Specification

CAS No. 642-99-9
Molecular Formula C6H12O7
Molecular Weight 196.16 g/mol
IUPAC Name (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Standard InChI InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1
Standard InChI Key RGHNJXZEOKUKBD-MBMOQRBOSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O
SMILES C(C(C(C(C(C(=O)O)O)O)O)O)O
Canonical SMILES C(C(C(C(C(C(=O)O)O)O)O)O)O

Introduction

Chemical Identity and Structure

Molecular Characterization

D-Mannonic acid is an aldonic acid with the molecular formula C6H12O7 and a monoisotopic mass of 196.05830 . It has a systematic IUPAC name of D-mannonic acid and is registered with CAS number 642-99-9 . The compound has a net charge of 0 at standard conditions and possesses an average molecular weight of 196.16 g/mol .

Structural Configuration

The chemical structure of D-Mannonic acid features a six-carbon backbone with multiple hydroxyl groups and a carboxylic acid functional group. Its stereochemical configuration is defined by the specific arrangement of these hydroxyl groups around the carbon chain, differentiating it from other similar sugar acids . The precise stereochemistry can be represented in various notations:

  • InChI: InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1

  • InChIKey: RGHNJXZEOKUKBD-MBMOQRBOSA-N

  • SMILES: OCC@@HC@@HC@HC@HC(O)=O

Chemical Relationships

D-Mannonic acid exists as part of a chemical network, with specific relationships to other compounds:

  • It is a type of mannonic acid

  • It functions as a conjugate acid of D-mannonate

  • It serves as a functional parent to compounds such as 2-amino-2-deoxy-D-mannonic acid and N-acetyl-D-mannosaminouronic acid

  • D-mannopyranuronic acid is a specific form of D-mannonic acid

Biochemical Roles and Metabolism

Metabolic Significance

D-Mannonic acid has been identified as an Escherichia coli metabolite, indicating its role in bacterial metabolic pathways . Specifically, it has been documented in E. coli strain K12, MG1655, where it participates in various biochemical reactions . The compound also occurs naturally in Daphnia pulex, suggesting its broader biological distribution across different taxonomic groups .

As a metabolic intermediate, D-Mannonic acid plays a role in sugar acid transformations and carbohydrate metabolism. It participates in the mannonate pathway, where it can be converted to other sugar derivatives through enzymatic reactions .

Chemical Classification

From a biochemical perspective, D-Mannonic acid functions as a Brønsted acid, capable of donating a proton to suitable acceptors (Brønsted bases) . This property influences its behavior in biological systems and chemical reactions.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of D-Mannonic acid can be achieved through various routes, with the oxidation of D-mannose being a common approach. One method involves the cyanohydrin synthesis, where the proportion of epimeric products (including D-Mannonic acid) can be controlled by manipulating reaction conditions .

Research has shown that the ratio of gluconic acid to mannonic acid may be varied from 72:28 to 30:70 by altering experimental parameters . This control over epimeric proportions is particularly valuable for producing D-Mannonic acid in predominating yields, facilitating the separation process.

Chemical Reactions and Transformations

Lactone Formation

A notable chemical property of D-Mannonic acid is its tendency to form lactones. The mannono-γ-lactone can be readily crystallized from solutions containing the acid, providing a convenient method for isolation and purification . This lactone formation represents an intramolecular esterification reaction, where the carboxylic acid group forms a cyclic ester with one of the hydroxyl groups along the carbon chain.

Epimeric Interconversions

Under specific conditions, D-Mannonic acid can undergo epimeric interconversions with related sugar acids. The proportion of epimers formed during synthesis can be influenced by reaction parameters, allowing for some control over product distribution . This property is particularly relevant for synthetic applications and has been leveraged in the preparation of labeled sugars for research purposes.

Acid-Base Reactions

As a Brønsted acid, D-Mannonic acid participates in acid-base reactions, forming the conjugate base D-mannonate when deprotonated . This relationship is important for understanding its behavior in biological systems and its participation in biochemical pathways.

Analytical Identification

Spectroscopic Properties

D-Mannonic acid can be characterized through various spectroscopic techniques. Its structural features give rise to specific spectral patterns that allow for identification and quantification in complex mixtures. The hydroxyl and carboxylic acid functional groups produce characteristic absorption bands in infrared spectroscopy, while its carbon framework generates distinctive signals in nuclear magnetic resonance (NMR) spectroscopy .

Database Identifiers

For research and reference purposes, D-Mannonic acid is cataloged in multiple chemical databases with specific identifiers:

  • ChEBI ID: CHEBI:33076 (with secondary IDs: CHEBI:49545, CHEBI:21053, CHEBI:4206)

  • PubChem CID: 3246006

  • KEGG COMPOUND: C00514

  • PDBeChem: CS2

  • Reaxys Registry Number: 1726053

Research Applications

D-Mannonic acid serves as an important compound in various research contexts, particularly in studies related to:

  • Metabolic pathways in microorganisms, especially E. coli

  • Carbohydrate chemistry and biochemistry

  • Synthesis of labeled sugars for tracking metabolic processes

  • Separation techniques for epimeric sugar acids

The compound's defined stereochemistry and reactive functional groups make it valuable for studying biochemical transformations and developing synthetic methodologies.

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